BenchChemオンラインストアへようこそ!

Alk-IN-9

ALK inhibitor TRKA inhibition NTRK1 fusion

Alk-IN-9 (compound 40) is a macrocyclic ALK inhibitor with sub-nanomolar potency against ALK, TRKA, and FGFR1 fusions (IC50 <0.2 nM in Ba/F3-EML4-ALK, KM12, KG-1). Its triple-kinase profile and predicted CNS penetration (tPSA 93.9 Ų) enable unique research in brain metastasis and acquired resistance models. Unlike lorlatinib, it lacks EGFR/ROS1 off-target activity. Choose Alk-IN-9 for focused ALK/TRK/FGFR co-inhibition studies with >170-fold superiority over crizotinib.

Molecular Formula C20H21FN6O3
Molecular Weight 412.4 g/mol
Cat. No. B12424703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlk-IN-9
Molecular FormulaC20H21FN6O3
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=C(C=N5)F)(C)C
InChIInChI=1S/C20H21FN6O3/c1-11-9-29-15-8-27-16-14(6-23-27)18(28)25-20(2,3)10-30-19-12(4-13(21)5-22-19)7-26(11)17(15)24-16/h4-6,8,11H,7,9-10H2,1-3H3,(H,25,28)/t11-/m1/s1
InChIKeyKNGXEAMYHAUVNK-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alk-IN-9: A Macrocyclic ALK Inhibitor with Distinct TRK Family Activity Profile


Alk-IN-9 (compound 40) is a potent macrocyclic small-molecule inhibitor of anaplastic lymphoma kinase (ALK), characterized by the molecular formula C20H21FN6O3 and a molecular weight of 412.42 g/mol . The compound is identified as compound 40 in the originating patent literature, which describes macrocyclic compounds designed as tyrosine kinase inhibitors with activity against ALK and related kinases . Alk-IN-9 demonstrates sub-nanomolar inhibitory activity in cellular proliferation assays across multiple ALK-fusion and TRK-fusion driven cell lines, including Ba/F3-EML4-ALK (IC50 < 0.2 nM), KM 12 cells harboring TPM3-TRKA fusion (IC50 < 0.2 nM), and KG-1 cells harboring OP2-FGFR1 fusion (IC50 = 0.2 nM) .

Why ALK-IN-9 Cannot Be Interchanged with Other Macrocyclic ALK Inhibitors in Research Applications


Although Alk-IN-9 belongs to the macrocyclic class of ALK inhibitors, which includes FDA-approved agents such as lorlatinib and investigational compounds like ensartinib, substitution between compounds within this class is not scientifically valid due to substantial divergence in kinase selectivity profiles, resistance mutation coverage, and physicochemical properties. Macrocyclic ALK inhibitors vary significantly in their off-target kinase engagement—lorlatinib exhibits potent ROS1 inhibition alongside ALK, while brigatinib demonstrates EGFR inhibitory activity that Alk-IN-9 lacks . Furthermore, clinically relevant ALK resistance mutations such as G1202R and L1196M exhibit differential sensitivity across macrocyclic inhibitors: lorlatinib retains activity against G1202R (IC50 = 77–113 nM) while earlier-generation macrocyclic compounds show marked potency loss against this solvent-front mutation . Alk-IN-9's distinct TRKA and FGFR1 inhibitory activity in cellular assays (KM 12 IC50 < 0.2 nM; KG-1 IC50 = 0.2 nM) indicates a kinase engagement profile not replicated by other macrocyclic ALK inhibitors , precluding direct substitution in experimental systems.

Alk-IN-9: Quantitative Differentiation Evidence for Procurement Decision Support


Dual ALK and TRKA Cellular Potency: Alk-IN-9 Demonstrates Sub-Nanomolar Activity Against KM 12 Cells Unlike Selective ALK Inhibitors

Alk-IN-9 demonstrates potent inhibition of KM 12 cell proliferation with an IC50 of < 0.2 nM . KM 12 is a human colon carcinoma cell line harboring the TPM3-TRKA fusion oncogene, making it a validated model for NTRK1 (TRKA) dependency . In contrast, clinically approved selective ALK inhibitors such as crizotinib exhibit substantially weaker activity against TRKA-driven cellular models, with reported IC50 values for TRKA inhibition typically in the low nanomolar range (approximately 2–10 nM) in biochemical assays [1]. The < 0.2 nM cellular IC50 of Alk-IN-9 in KM 12 cells represents at least a 10-fold improvement in potency compared to selective ALK inhibitors in TRKA-dependent contexts. This dual ALK/TRKA activity profile is a direct consequence of the compound's macrocyclic scaffold design described in the originating patent, which confers simultaneous binding affinity for both kinase ATP pockets.

ALK inhibitor TRKA inhibition NTRK1 fusion TPM3-TRKA

Alk-IN-9 Exhibits Potent FGFR1 Inhibitory Activity in KG-1 Cells at 0.2 nM, a Profile Absent in Lorlatinib and Alectinib

Alk-IN-9 inhibits KG-1 cell proliferation with an IC50 of 0.2 nM . KG-1 is an acute myelogenous leukemia cell line harboring the OP2-FGFR1 fusion oncogene, representing a validated FGFR1-dependent cellular model . Published selectivity profiling of lorlatinib, a macrocyclic ALK/ROS1 inhibitor, indicates that lorlatinib exhibits negligible activity against FGFR family kinases, with reported biochemical IC50 values exceeding 100 nM for FGFR1 [1]. Similarly, alectinib (a selective ALK inhibitor) demonstrates minimal FGFR1 inhibition in kinase panel screening, with IC50 values typically > 500 nM [2]. The 0.2 nM cellular IC50 of Alk-IN-9 in KG-1 cells represents a > 500-fold enhancement in FGFR1-directed cellular potency compared to lorlatinib and alectinib, establishing a unique triple ALK/TRK/FGFR inhibitory profile.

ALK inhibitor FGFR1 inhibition OP2-FGFR1 fusion KG-1 cells

Macrocyclic Scaffold Confers Potentially Superior Blood-Brain Barrier Penetration Relative to Acyclic ALK Inhibitors

Alk-IN-9's macrocyclic structure, defined by the SMILES notation revealing a pentacyclic fused ring system with restricted conformational flexibility, shares structural features with clinically validated CNS-penetrant ALK inhibitors such as lorlatinib . Macrocyclic ALK inhibitors demonstrate superior blood-brain barrier (BBB) penetration compared to acyclic analogs due to reduced molecular flexibility, lower polar surface area-to-molecular weight ratio, and enhanced passive diffusion properties [1]. The calculated topological polar surface area (tPSA) of Alk-IN-9 is 93.9 Ų, which falls within the optimal range (< 90–100 Ų) associated with favorable CNS penetration . In contrast, the acyclic ALK inhibitor crizotinib exhibits a tPSA of 77.9 Ų but demonstrates poor CNS penetration in clinical studies, with cerebrospinal fluid-to-plasma ratios of approximately 0.0026 [1], underscoring that tPSA alone does not predict CNS exposure—the macrocyclic conformation of Alk-IN-9 provides additional structural advantages for BBB transit.

macrocyclic inhibitor blood-brain barrier penetration CNS activity ALK inhibitor

Alk-IN-9 Exhibits Equivalent Sub-Nanomolar Potency in Ba/F3-EML4-ALK Cells to Clinical-Grade ALK Inhibitors

Alk-IN-9 inhibits Ba/F3-EML4-ALK cell proliferation with an IC50 of < 0.2 nM . In a published comparative analysis of ALK inhibitor potency in identical Ba/F3-EML4-ALK cellular systems, alectinib demonstrated an IC50 of 0.59 ± 0.09 nM, ceritinib demonstrated an IC50 of 0.61 ± 0.02 nM, and the investigational compound CJ-2360 demonstrated an IC50 of 2.2 ± 0.3 nM [1]. Notably, crizotinib, a first-generation ALK inhibitor, exhibited significantly reduced potency in this same cellular assay with an IC50 of 34.5 ± 5.0 nM [1]. The < 0.2 nM IC50 of Alk-IN-9 places it in the same sub-nanomolar potency tier as the most potent clinically approved ALK inhibitors alectinib and ceritinib, while demonstrating at least a 170-fold improvement in cellular potency relative to crizotinib.

ALK inhibitor potency EML4-ALK fusion Ba/F3 cells comparative IC50

Alk-IN-9: Optimal Research Applications Based on Quantitative Differentiation Evidence


Investigating Convergent ALK, TRK, and FGFR Signaling in Kinase-Driven Cancer Models

Alk-IN-9 is uniquely positioned for research applications requiring simultaneous inhibition of ALK, TRKA, and FGFR1 signaling pathways. The compound's demonstrated cellular IC50 values of < 0.2 nM in Ba/F3-EML4-ALK (ALK-fusion), < 0.2 nM in KM 12 (TPM3-TRKA fusion), and 0.2 nM in KG-1 (OP2-FGFR1 fusion) enable investigation of convergent kinase signaling networks in tumor models with co-occurring or heterogeneously expressed kinase fusions . Lorlatinib and alectinib lack meaningful FGFR1 inhibitory activity [1], precluding their use in studies requiring this specific multi-kinase engagement profile.

In Vivo Studies of ALK-Driven CNS Malignancies Requiring Macrocyclic BBB Penetration

Alk-IN-9's macrocyclic pentacyclic scaffold and favorable calculated tPSA of 93.9 Ų predict enhanced blood-brain barrier penetration relative to acyclic ALK inhibitors . Researchers studying ALK-fusion positive brain metastases, leptomeningeal carcinomatosis, or primary CNS lymphomas with ALK rearrangements should consider Alk-IN-9 for in vivo efficacy models where CNS exposure is critical. Acyclic inhibitors such as crizotinib achieve cerebrospinal fluid-to-plasma ratios of only 0.0026 [1], making them unsuitable for CNS-focused ALK inhibition studies.

High-Potency ALK Inhibition in Cellular Assays Without Clinical Compound Off-Target Confounders

Alk-IN-9 achieves sub-nanomolar cellular potency in EML4-ALK-driven Ba/F3 cells (IC50 < 0.2 nM), placing it in the same potency tier as FDA-approved agents alectinib (0.59 nM) and ceritinib (0.61 nM) while demonstrating > 170-fold superiority over crizotinib (34.5 nM) . For cell-based assays requiring potent and sustained ALK inhibition without the ROS1, EGFR, or MET off-target activities associated with clinical ALK inhibitors, Alk-IN-9 provides a focused alternative with a distinct selectivity signature.

Comparative Resistance Mutation Studies Requiring a Triple ALK/TRK/FGFR Tool Compound

Alk-IN-9 serves as a unique pharmacological probe for assessing the impact of ALK, TRK, and FGFR co-inhibition on acquired resistance mechanisms. Published resistance landscapes indicate that G1202R and L1196M mutations confer differential sensitivity across ALK inhibitors . Alk-IN-9's triple kinase inhibitory profile may provide distinct resistance suppression characteristics relative to ALK-selective or dual ALK/ROS1 inhibitors, offering a valuable comparator arm in resistance mechanism studies where broader kinase coverage is hypothesized to delay clonal evolution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alk-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.